2,3,5,6-Tetrafluoropyridin-4-ol
Overview
Description
2,3,5,6-Tetrafluoropyridin-4-ol is a useful research compound. Its molecular formula is C5HF4NO and its molecular weight is 167.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective Nucleophilic Substitution
2,3,5,6-Tetrafluoropyridin-4-ol demonstrates selective behavior in nucleophilic substitution reactions. Modification of this compound through the introduction of a trialkylsilyl group at specific positions can selectively displace a halogen atom, enhancing its utility in synthetic chemistry (Schlosser, Rausis, & Bobbio, 2005).
Vibrational Spectral Studies and Thermodynamics
Advanced computational methods like Density Functional Theory (DFT) have been used to analyze the vibrational spectra and thermodynamic properties of tetrafluoropyridin-4-ol derivatives. This analysis provides insights into molecular stability, bond strength, and charge transfer mechanisms in these molecules (Selvarani, Balachandran, & Vishwanathan, 2014).
Nuclear Magnetic Resonance Studies
Nuclear Magnetic Resonance (NMR) studies of tetrafluoropyridin-4-ol, especially when oriented in nematic phases, have provided valuable structural data. These studies offer insights into molecular orientations and interactions within substituted pyridines (Orrell & Šik, 1981).
Synthesis and Reactions
This compound is a key intermediate in synthesizing various derivatives, demonstrating its broad applicability in heterocyclic and organometallic chemistry. Its reactions and transformations have been extensively studied, revealing pathways to create complex molecular structures (Banks, Haszeldine, & Young, 1967).
Photochemical and Thermal Reactions
The compound's behavior under different conditions, like thermal decomposition and photochemical reactions, has been a subject of interest. These studies help in understanding the stability and reactivity of fluorinated pyridines under various conditions (Procacci, Blagg, Perutz, Rendón, & Whitwood, 2013).
Synthesis of Novel Fluorinated Compounds
This compound serves as a precursor in the synthesis of new fluorinated compounds, which have potential applications in biological and pharmaceutical research. The creation of such compounds expands the scope of medicinal chemistry (Raache, Sekhri, & Tabchouche, 2016).
Charge Density and Electronic Structure Analysis
Studies on charge density distributions and electronic structures of tetrafluoropyridin-4-ol derivatives provide a deeper understanding of atomic charges, bonding, and intermolecular interactions, crucial for designing materials with specific electronic properties (Stammler, Vishnevskiy, Sicking, & Mitzel, 2013).
Safety and Hazards
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHEJZOLQEJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478082 | |
Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2693-66-5 | |
Record name | 2,3,5,6-tetrafluoropyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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